(2R)-2-(morpholin-4-yl)propan-1-ol

Description

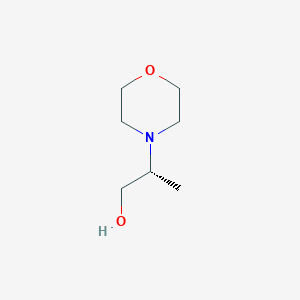

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-morpholin-4-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(6-9)8-2-4-10-5-3-8/h7,9H,2-6H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRXBRDKYYXGEU-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568171-26-5 | |

| Record name | (2R)-2-(morpholin-4-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Chiral Amino Alcohols in Asymmetric Chemical Transformations

Chiral 1,2-amino alcohols are fundamental structural motifs present in numerous pharmaceutical compounds and natural products. acs.org Their importance lies in their ability to induce chirality in chemical reactions, a critical aspect of modern drug development where the specific three-dimensional arrangement of atoms in a molecule can determine its efficacy and safety. The synthesis of enantiomerically pure amino alcohols is a key challenge in organic chemistry. acs.orgfrontiersin.org

Traditionally, the separation of racemic mixtures has been a common method to obtain single enantiomers, but this approach is often inefficient. Catalytic asymmetric hydrogenation and transfer hydrogenation reactions now offer more economical and environmentally friendly alternatives. acs.org Asymmetric transfer hydrogenation, in particular, is advantageous as it does not require pressurized equipment. acs.org

Chiral amino alcohols are widely used as:

Chiral Auxiliaries: These compounds can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed and often recycled. acs.org

Chiral Ligands: They can coordinate with metal catalysts to create a chiral environment, influencing the stereoselectivity of reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions. acs.org

Organocatalysts: Simple primary β-amino alcohols have been shown to be effective organocatalysts in reactions like the asymmetric Michael addition. rsc.org

The development of methods to produce both enantiomers of a product from a single chiral source is a significant goal in asymmetric catalysis, offering both economic advantages and insights into reaction mechanisms. researchgate.net

Stereochemical Features and Chiral Purity Considerations for 2r 2 Morpholin 4 Yl Propan 1 Ol

The "(2R)" designation in (2R)-2-(morpholin-4-yl)propan-1-ol specifies the absolute configuration at the chiral center, which is the carbon atom bonded to the hydroxyl group and the morpholine (B109124) ring. This specific stereochemistry is crucial for its function in asymmetric synthesis.

| Property | Value |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol |

| CAS Number | 1568171-26-5 |

| Physical Form | Liquid |

This data is compiled from multiple sources. bldpharm.comfishersci.cathermofisher.com

The chiral purity, or enantiomeric excess (ee), of this compound is a critical parameter. High enantiomeric excess is essential for its effective use as a chiral building block or auxiliary to ensure the stereochemical integrity of the final product. Chemoenzymatic methods, such as lipase-catalyzed kinetic resolution of the racemic mixture, have been employed to produce the (S)-enantiomer with high enantiomeric excess (greater than 99%). evitachem.com Similar strategies can be envisioned for the synthesis of the (R)-enantiomer.

Overview of Research Trajectories for Morpholine Containing Chiral Building Blocks

Chemoenzymatic Approaches to Chiral Morpholinyl Propanols

Chemoenzymatic synthesis has emerged as a powerful and environmentally benign strategy for producing enantiomerically pure chemicals. nih.govresearchgate.netnih.gov This approach harnesses the high selectivity of enzymes for specific stereoisomers, often under mild reaction conditions. nih.govnih.gov

Lipase-Catalyzed Kinetic Resolution of Racemic 2-(morpholin-4-yl)propan-1-ol Precursors

Lipases are a class of enzymes widely employed in the kinetic resolution of racemic alcohols. This process involves the selective acylation of one enantiomer in a racemic mixture, allowing for the separation of the two. For the synthesis of chiral morpholinyl propanols, the kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol is a key step. In one notable method, lipase-catalyzed kinetic resolution is employed using vinyl acetate (B1210297) as an acyl donor. This reaction can achieve a high enantiomeric excess (ee) of over 99% for the desired product.

A study on the chemoenzymatic synthesis of a related compound, (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, highlights the effectiveness of this strategy. researchgate.net Researchers optimized various reaction parameters, including temperature, time, and substrate concentration, using Pseudomonas aeruginosa lipases. researchgate.net The use of ionic liquids in combination with organic solvents was also explored to enhance the reaction's efficiency. researchgate.net

Enantioselective Transesterification Protocols for Chiral Alcohol Derivatization

Enantioselective transesterification is another crucial lipase-catalyzed reaction for producing chiral alcohols. This method involves the transfer of an acyl group from an acyl donor to the alcohol. A highly effective chemoenzymatic route for synthesizing (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate utilizes this principle with Candida antarctica lipase (B570770) B (Novozym 435). nih.gov This process achieves a substrate conversion of 96.9% and an enantiomeric purity of over 99%. nih.gov The derivatization of chiral alcohols through such protocols is a key step in the synthesis of more complex molecules. nih.gov

Optimization of Biocatalytic Systems for Enhanced Enantioselectivity and Yield

For instance, in the synthesis of (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate, the optimal conditions were determined to be acetonitrile (B52724) as the organic solvent, n-butanol as the acyl donor, a water activity (aw) of 0.11, a reaction temperature of 45°C, and a shaking rate of 200 rpm. nih.gov Under these optimized conditions, the total yield of the final product was 60.4% with an enantiomeric purity exceeding 99%. nih.gov This represents a significant improvement over traditional chemical synthesis methods. nih.gov Similarly, the synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol was optimized for temperature, enzyme concentration, and substrate concentration to achieve a high conversion rate and enantiomeric excess. researchgate.net

| Parameter | Optimal Condition | Reference |

| Enzyme | Candida antarctica lipase B (Novozym 435) | nih.gov |

| Solvent | Acetonitrile | nih.gov |

| Acyl Donor | n-Butanol | nih.gov |

| Temperature | 45°C | nih.gov |

| Water Activity (aw) | 0.11 | nih.gov |

| Shaking Rate | 200 rpm | nih.gov |

Asymmetric Chemical Synthesis of this compound

Asymmetric chemical synthesis provides a powerful alternative to chemoenzymatic methods for producing enantiomerically pure compounds. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

Development of Stereocontrolled Reaction Pathways

The development of stereocontrolled reaction pathways is essential for the efficient synthesis of chiral molecules like this compound. rsc.org One of the most effective methods for creating chiral N-heterocycles is the transition-metal-catalyzed asymmetric hydrogenation of unsaturated precursors. nih.govrsc.org This approach has been successfully applied to the synthesis of a variety of 2-substituted chiral morpholines with high yields and excellent enantioselectivities (up to 99% ee). nih.govrsc.orgsemanticscholar.org

The general strategies for the asymmetric synthesis of substituted chiral morpholines can be categorized as follows:

Formation of the stereocenter before the cyclization of the morpholine ring. nih.govresearchgate.net

Formation of the stereocenter during the cyclization process. nih.govresearchgate.net

Formation of the stereocenter after the cyclization of an unsaturated morpholine ring. nih.govresearchgate.net

Utilization of Chiral Auxiliaries and Catalysts in Stereoselective Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.cnwikipedia.orgresearchgate.net After the desired stereocenter has been created, the auxiliary can be removed. A wide variety of chiral auxiliaries have been developed, many of which are derived from readily available natural products. researchgate.net

Pseudoephedrine is a well-known chiral auxiliary that has been used extensively in diastereoselective alkylation reactions to produce enantiomerically enriched compounds. harvard.edu However, due to its potential for misuse, alternatives such as pseudoephenamine have been developed and shown to be equally or even more effective in many cases. harvard.edu

In addition to chiral auxiliaries, chiral catalysts play a crucial role in asymmetric synthesis. For example, a bisphosphine-rhodium catalyst with a large bite angle has been effectively used in the asymmetric hydrogenation of dehydromorpholines to produce 2-substituted chiral morpholines. nih.govrsc.org The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity. researchgate.net

| Catalyst/Auxiliary | Reaction Type | Key Features | Reference |

| Bisphosphine-Rhodium Complex | Asymmetric Hydrogenation | High yields and enantioselectivities (up to 99% ee) for 2-substituted chiral morpholines. | nih.govrsc.org |

| Pseudoephedrine | Diastereoselective Alkylation | Widely used for the synthesis of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. | harvard.edu |

| Pseudoephenamine | Diastereoselective Alkylation | An effective alternative to pseudoephedrine with broad utility and high diastereoselectivities. | harvard.edu |

| Cinchona Alkaloid-derived Phthalazine | Asymmetric Halocyclization | Used to furnish morpholines containing a quaternary stereocenter in excellent yields and enantioselectivities. | rsc.org |

| tert-Butanesulfinamide | Asymmetric Allylation | Used as a chiral auxiliary in the diastereoselective allylation of N-tert-butanesulfinyl imines. | walisongo.ac.id |

Design and Execution of Multi-Step Stereoselective Sequences

The creation of a specific stereoisomer, such as this compound, through a multi-step synthesis requires careful planning and execution to control the stereochemistry at each critical step. A common strategy involves the use of a chiral pool starting material or the introduction of chirality through an asymmetric reaction.

One illustrative approach begins with a commercially available chiral starting material, which already contains the desired stereocenter. For instance, a synthesis could commence from a chiral epoxide. The key is to design a reaction sequence where the stereocenter is transferred or remains unaltered throughout the process.

A general, hypothetical multi-step sequence could be envisioned as follows:

Starting Material Selection : A suitable chiral precursor, such as (R)-propylene oxide, could serve as the foundational building block.

Ring-Opening of Epoxide : The epoxide ring is opened by a nucleophile. To achieve the target molecule, this step would ideally involve the direct introduction of the morpholine moiety. However, a more common and controllable approach is to use a protected amine or a precursor that can be later converted to the morpholine ring.

Functional Group Interconversion : Subsequent steps would involve the deprotection of any protecting groups and the formation of the morpholine ring, if not already present. This might involve reactions such as reductive amination or cyclization.

Final Modification : The final step would ensure the presence of the primary alcohol, which might involve reduction of a carboxylic acid or ester group that was carried through the synthesis.

The success of such a sequence hinges on the stereospecificity of each reaction, ensuring that the initial chirality is preserved and that no racemization occurs. The choice of reagents, solvents, and reaction conditions is critical to achieving high enantiomeric excess (ee).

Strategies for the Resolution of Racemic 2-(morpholin-4-yl)propan-1-ol

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-(morpholin-4-yl)propan-1-ol. wikipedia.org This approach involves separating the two enantiomers from a 50:50 mixture. libretexts.org

Diastereomeric Salt Formation and Crystallization

A widely employed and classical method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique leverages the fact that diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org

The process involves reacting the racemic 2-(morpholin-4-yl)propan-1-ol, which is a base, with a single enantiomer of a chiral acid, often referred to as a resolving agent. wikipedia.orglibretexts.org This reaction produces a mixture of two diastereomeric salts. For example, reacting (R,S)-2-(morpholin-4-yl)propan-1-ol with (R,R)-tartaric acid would yield a mixture of [(R)-2-(morpholin-4-yl)propan-1-ol]-[(R,R)-tartrate] and [(S)-2-(morpholin-4-yl)propan-1-ol]-[(R,R)-tartrate].

Due to their different spatial arrangements, these two diastereomeric salts will have different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one of the diastereomers will preferentially crystallize out of the solution. The less soluble diastereomeric salt is then isolated by filtration.

Once the diastereomerically pure salt is obtained, the chiral resolving agent is removed by treatment with a base to liberate the enantiomerically pure this compound. The choice of the chiral resolving agent is crucial for the success of the resolution, and common examples include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.org The efficiency of the resolution is often determined by screening various resolving agents and solvent systems to find the optimal conditions for selective crystallization. wikipedia.org

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| (R,R)-Tartaric Acid | Acid |

| (S)-Mandelic Acid | Acid |

| (1R)-(-)-Camphor-10-sulfonic acid | Acid |

Dynamic Kinetic Resolution Methods

Dynamic kinetic resolution (DKR) is a more advanced and efficient strategy that can theoretically convert 100% of a racemic mixture into a single desired enantiomer. This process combines the kinetic resolution of the racemic starting material with an in-situ racemization of the slower-reacting enantiomer.

In the context of resolving 2-(morpholin-4-yl)propan-1-ol, a DKR process would involve a chiral catalyst that selectively reacts with one enantiomer (e.g., the (R)-enantiomer) to form a new product, while a second catalyst or condition simultaneously converts the remaining (S)-enantiomer back into the racemic mixture. This allows the (R)-enantiomer to be continuously formed from the entire starting material pool.

A common DKR setup for alcohols involves a chemoenzymatic approach. This typically uses a lipase enzyme for the enantioselective acylation of the alcohol in conjunction with a metal catalyst for the racemization of the unreacted alcohol enantiomer. csic.esnih.gov For example, a lipase like Candida antarctica lipase B (CALB) could be used to selectively acylate the this compound with an acyl donor like vinyl acetate. csic.esnih.gov Simultaneously, a ruthenium-based catalyst, such as the Shvo catalyst, could facilitate the racemization of the remaining (2S)-enantiomer. csic.esnih.gov

The key to a successful DKR is the compatibility of the two catalytic cycles. The racemization catalyst should not interfere with the enzymatic resolution, and the reaction conditions (temperature, solvent) must be suitable for both catalysts to function optimally. csic.esnih.gov

Table 2: Example Components in a Dynamic Kinetic Resolution of a Chiral Alcohol

| Component | Function | Example |

| Enzyme | Enantioselective Acylation | Candida antarctica Lipase B (CALB) |

| Racemization Catalyst | Racemization of Unreacted Enantiomer | Shvo's Catalyst (a Ruthenium complex) |

| Acyl Donor | Provides the Acyl Group | Vinyl Acetate |

| Solvent | Reaction Medium | Toluene |

This synergistic approach allows for the high-yield synthesis of the desired enantiomerically pure acylated product, which can then be easily deacylated to afford the target this compound.

Advanced Chromatographic Techniques for Enantioseparation

Chromatographic methods are at the forefront of chiral analysis, offering powerful means to resolve enantiomers and determine enantiomeric excess. High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are the principal techniques utilized for the enantioseparation of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

Chiral HPLC stands as a cornerstone for the enantiomeric excess (ee) determination of this compound. This technique relies on the use of chiral stationary phases (CSPs) that create a chiral environment, leading to differential interactions with the enantiomers and, consequently, their separation. mdpi.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely employed due to their broad applicability and high enantiorecognition capabilities. windows.net

The development of a successful chiral HPLC method involves the careful selection of the CSP and the mobile phase. For polar compounds like this compound, normal-phase chromatography is often preferred. The mobile phase typically consists of a non-polar solvent like hexane (B92381) and a polar modifier, such as 2-propanol or ethanol, which plays a crucial role in achieving separation. mdpi.com The choice and concentration of the polar modifier can significantly impact retention times and resolution, and in some cases, even reverse the elution order of the enantiomers. nih.gov

To enhance the separation and detection of this compound, derivatization with a chiral agent can be employed. This converts the enantiomers into diastereomers, which are often more easily separated on a standard achiral HPLC column. nih.gov For instance, esterification with a chiral acid like (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) can produce diastereomeric esters that are readily separable by HPLC on silica (B1680970) gel. mdpi.com This approach not only facilitates the determination of enantiomeric excess but can also be used for the preparative separation of enantiomers. mdpi.comnih.gov

Table 1: Key Parameters in Chiral HPLC Method Development

| Parameter | Description | Significance for this compound |

| Chiral Stationary Phase (CSP) | The stationary phase containing a chiral selector that interacts differentially with enantiomers. | Polysaccharide-based CSPs (e.g., Chiralpak series) are often effective. researchgate.net |

| Mobile Phase | The solvent system that carries the analyte through the column. | A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., 2-propanol) is common in normal-phase mode. mdpi.com |

| Derivatization Agent | A chiral reagent used to convert enantiomers into diastereomers. | Can simplify separation on achiral columns and improve detection. nih.gov |

| Detector | The component that detects the analyte as it elutes from the column. | UV detection is common, especially if the molecule has a suitable chromophore or is derivatized. |

Chiral Gas Chromatography (GC) Method Development

Chiral Gas Chromatography (GC) offers a high-resolution alternative for the enantioseparation of volatile or semi-volatile chiral compounds. gcms.cz For a compound like this compound, direct analysis by GC may be challenging due to its polarity and relatively low volatility. Therefore, derivatization is often a necessary step to increase volatility and improve chromatographic performance.

Common derivatization strategies for chiral alcohols in GC include acylation to form esters or silylation to form silyl (B83357) ethers. The choice of derivatizing agent is critical and can influence the resolution of the enantiomers. The derivatized this compound can then be separated on a chiral capillary column. These columns are typically coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, which provides the enantioselective interactions required for separation. gcms.cz

Method development in chiral GC involves optimizing several parameters, including the choice of the chiral column, the temperature program of the oven, the carrier gas flow rate, and the injector and detector temperatures. The goal is to achieve baseline separation of the enantiomeric peaks, allowing for accurate quantification and determination of enantiomeric purity. gcms.cz

Supercritical Fluid Chromatography (SFC) for High-Throughput Chiral Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations, offering high-throughput analysis capabilities. chromatographyonline.comchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. ijnrd.org This results in lower viscosity and higher diffusivity compared to liquid mobile phases, allowing for faster separations without a significant loss in efficiency. chromatographyonline.comnih.gov

For the high-throughput chiral analysis of compounds like this compound, SFC is particularly advantageous. chromatographyonline.comnih.gov The technique is compatible with a wide range of chiral stationary phases, including the polysaccharide-based CSPs commonly used in HPLC. nih.gov The addition of a small amount of a polar co-solvent, such as methanol (B129727) or ethanol, to the supercritical CO2 is often necessary to elute polar analytes and achieve enantioseparation. nih.gov

Modern SFC systems, often referred to as Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC), utilize columns packed with sub-2-μm particles, further enhancing separation speed and efficiency. chromatographyonline.com This makes SFC an ideal technique for screening large numbers of samples in drug discovery and development, where rapid determination of enantiomeric purity is crucial. nih.govresearchgate.net The reduced consumption of organic solvents also makes SFC a more environmentally sustainable and cost-effective analytical method. ijnrd.orgresearcher.life

Table 2: Comparison of Chromatographic Techniques for Chiral Analysis

| Technique | Advantages | Considerations for this compound |

| Chiral HPLC | Wide applicability, robust, well-established. researchgate.net | May require derivatization for optimal separation and detection. |

| Chiral GC | High resolution for volatile compounds. gcms.cz | Derivatization is necessary to increase volatility. |

| Chiral SFC | High-throughput, reduced solvent consumption, fast separations. chromatographyonline.comchromatographyonline.com | Requires specialized instrumentation. |

Single-Crystal X-ray Diffraction (XRD) for Definitive Solid-State Structure and Chirality Confirmation

Single-crystal X-ray diffraction (XRD) is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. mdpi.com If a suitable single crystal of this compound or a derivative can be obtained, XRD analysis can provide a definitive confirmation of its absolute configuration. researchgate.net

The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern contains information about the arrangement of atoms within the crystal lattice. By solving the crystal structure, the precise spatial coordinates of each atom can be determined, providing a detailed picture of the molecule's conformation and configuration. cardiff.ac.uk

For chiral molecules, the determination of the absolute configuration using XRD often relies on the anomalous dispersion effect. This allows for the differentiation between the two enantiomers. The result is an unequivocal assignment of the (R) or (S) configuration, which can then be used to validate the results obtained from other methods like Mosher's analysis. mdpi.com

Chemical Reactivity and Derivatization Strategies for the 2r 2 Morpholin 4 Yl Propan 1 Ol Scaffold

Functional Group Transformations at the Hydroxyl Moiety

The primary hydroxyl group of (2R)-2-(morpholin-4-yl)propan-1-ol is a prime site for chemical modification, enabling the introduction of diverse functionalities through various transformations.

Selective Halogenation Reactions (e.g., to chloro-derivatives)

The conversion of the primary alcohol to an alkyl halide is a fundamental transformation that opens avenues for subsequent nucleophilic substitution reactions. A common method for the selective chlorination of primary alcohols is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct. The reaction typically proceeds with inversion of configuration if the mechanism is a pure Sₙ2 attack. However, with thionyl chloride, the reaction can also proceed with retention of configuration through an Sₙi (internal nucleophilic substitution) mechanism, especially in the absence of a base. masterorganicchemistry.com

For this compound, the reaction with thionyl chloride is expected to yield (2R)-4-(1-chloropropan-2-yl)morpholine. To favor the Sₙ2 pathway and ensure inversion of stereochemistry, the reaction is best carried out in the presence of a non-nucleophilic base or in a solvent that promotes the bimolecular mechanism.

Table 1: Hypothetical Reaction Conditions for Selective Halogenation

| Reagent | Base | Solvent | Expected Product | Stereochemistry |

|---|---|---|---|---|

| SOCl₂ | Pyridine | Dichloromethane | (2S)-4-(1-chloropropan-2-yl)morpholine | Inversion |

| SOCl₂ | None | Dioxane | (2R)-4-(1-chloropropan-2-yl)morpholine | Retention (Sₙi) |

Etherification and Esterification Reactions with Retention of Configuration

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. nih.govchemrxiv.org This Sₙ2 reaction typically proceeds with inversion of configuration at the electrophilic carbon of the alkyl halide, while the stereocenter of the parent alcohol remains unchanged.

Esterification: Esterification of the primary hydroxyl group can be accomplished using several methods that are known to proceed with retention of the alcohol's stereochemistry. The Steglich esterification, which utilizes a carboxylic acid, a coupling agent like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and effective method for forming esters from chiral alcohols without epimerization. orgsyn.orgnih.govwikipedia.org

Another powerful method is the Mitsunobu reaction, which allows for the conversion of alcohols to esters using a carboxylic acid, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.orgnih.gov A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center. Therefore, to achieve retention of configuration for this compound, one would need to start with the (2S)-enantiomer if using this method.

Table 2: Representative Etherification and Esterification Reactions

| Reaction Type | Reagents | Expected Product Example | Key Feature |

|---|---|---|---|

| Williamson Ether Synthesis | 1. NaH 2. CH₃I | (2R)-4-(1-methoxypropan-2-yl)morpholine | Retention of configuration at the alcohol center. |

Chemical Modifications Involving the Morpholine (B109124) Nitrogen Atom

The tertiary nitrogen atom in the morpholine ring is a key site for derivatization, allowing for the introduction of various substituents and the construction of more complex molecular architectures.

N-Alkylation and Acylation Strategies

N-Alkylation: The lone pair of electrons on the morpholine nitrogen makes it nucleophilic and susceptible to alkylation. Reaction with alkyl halides is a common method for N-alkylation. researchgate.net For instance, treatment of this compound with an alkyl halide, such as methyl iodide, would lead to the formation of a quaternary ammonium salt. The reaction conditions, including the choice of solvent and temperature, can influence the reaction rate. In some cases, the use of a base may be necessary to facilitate the reaction, particularly with less reactive alkylating agents. nih.gov

N-Acylation: The morpholine nitrogen can also undergo acylation with reagents like acid chlorides or acid anhydrides to form the corresponding N-acylmorpholine derivatives. organic-chemistry.orgmdpi.comresearchgate.net These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction. The resulting amides are generally stable compounds.

Table 3: N-Alkylation and N-Acylation of the Morpholine Ring

| Reaction Type | Reagent | Product Type |

|---|---|---|

| N-Alkylation | Methyl Iodide | Quaternary ammonium salt |

Intramolecular Cyclization Reactions to Form Fused Ring Systems

Regio- and Stereoselective Functionalization of the Propanol (B110389) Side Chain

Further modifications of the propanol side chain, beyond the terminal hydroxyl group, offer opportunities to introduce additional diversity and complexity into the molecular structure.

Regioselective oxidation of the primary alcohol to an aldehyde would provide a handle for a variety of subsequent transformations, such as aldol reactions, Wittig reactions, or reductive aminations, to extend the side chain. Stereoselective reactions at the carbon atom bearing the hydroxyl group are more challenging due to the existing stereocenter. However, carefully chosen reaction conditions and chiral reagents could potentially allow for diastereoselective modifications. For instance, oxidation to the corresponding ketone followed by stereoselective reduction could, in principle, lead to the diastereomeric alcohol.

Comprehensive Spectroscopic and Structural Characterization of 2r 2 Morpholin 4 Yl Propan 1 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For (2R)-2-(morpholin-4-yl)propan-1-ol, ¹H and ¹³C NMR, along with DEPT experiments, are crucial for a complete structural assignment. While experimental spectra for this specific enantiomer are not widely published, predicted data and analysis of analogous compounds provide a robust framework for its characterization.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the morpholine (B109124) ring, the propanol (B110389) backbone, and the methyl group.

The morpholine ring protons typically appear as complex multiplets due to their diastereotopic nature. The protons on the carbons adjacent to the oxygen atom (H-3' and H-5') are expected to resonate at a lower field (further downfield) compared to the protons on the carbons adjacent to the nitrogen atom (H-2' and H-6') due to the deshielding effect of the oxygen atom.

The protons of the propan-1-ol moiety will also exhibit characteristic signals. The two diastereotopic protons of the CH₂OH group (H-1) would likely appear as a multiplet. The methine proton (H-2), being attached to the chiral center and adjacent to both the morpholine nitrogen and the CH₂OH group, is expected to be a complex multiplet. The methyl group protons (H-3) would typically appear as a doublet due to coupling with the H-2 proton. The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1a (CH₂OH) | ~3.65 | dd |

| H-1b (CH₂OH) | ~3.45 | dd |

| H-2 (CH) | ~2.80 | m |

| H-3 (CH₃) | ~1.05 | d |

| H-2', H-6' (Morpholine) | ~2.50-2.70 | m |

| H-3', H-5' (Morpholine) | ~3.70 | t |

| OH | Variable | br s |

Note: Predicted values are based on computational models and data from analogous compounds. dd = doublet of doublets, m = multiplet, d = doublet, t = triplet, br s = broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, seven distinct carbon signals are expected.

The carbons of the morpholine ring will appear in two distinct regions. The carbons adjacent to the oxygen atom (C-3' and C-5') will be deshielded and appear at a lower field compared to the carbons adjacent to the nitrogen atom (C-2' and C-6'). The propanol backbone carbons will also have characteristic chemical shifts. The carbon bearing the hydroxyl group (C-1) will be in the typical range for an alcohol. The chiral carbon (C-2), attached to the nitrogen of the morpholine ring, will be significantly downfield. The methyl carbon (C-3) will appear at a higher field (further upfield).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CH₂OH) | ~65 |

| C-2 (CH) | ~68 |

| C-3 (CH₃) | ~15 |

| C-2', C-6' (Morpholine) | ~54 |

| C-3', C-5' (Morpholine) | ~67 |

Note: Predicted values are based on computational models and data from analogous compounds.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, often broadened due to hydrogen bonding. The C-H stretching vibrations of the alkyl and morpholine ring methylene (B1212753) groups are expected in the 3000-2800 cm⁻¹ region. researchgate.net The C-O stretching vibration of the primary alcohol will likely appear as a strong band around 1050-1000 cm⁻¹. The C-N stretching vibrations of the tertiary amine within the morpholine ring typically appear in the 1250-1020 cm⁻¹ region. The C-O-C stretching of the ether linkage in the morpholine ring will also contribute to the fingerprint region of the spectrum.

Table 4: Predicted FT-IR Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | Alcohol | 3400 - 3200 (broad) |

| C-H Stretch | Alkyl/Morpholine | 3000 - 2800 |

| C-O Stretch | Primary Alcohol | 1050 - 1000 |

| C-N Stretch | Tertiary Amine | 1250 - 1020 |

| C-O-C Stretch | Ether (Morpholine) | 1140 - 1070 |

Note: Predicted values are based on typical frequency ranges for these functional groups.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the C-H stretching vibrations in the 3000-2800 cm⁻¹ region are expected to be strong. The C-C stretching and CH₂/CH₃ deformation modes in the fingerprint region (1500-400 cm⁻¹) will provide detailed structural information. The symmetric stretching of the morpholine ring would also be expected to give a characteristic Raman signal. The O-H stretching band is typically weak in Raman spectra.

Table 5: Expected Prominent FT-Raman Bands for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift Range (cm⁻¹) |

| C-H Stretch | Alkyl/Morpholine | 3000 - 2800 (strong) |

| CH₂/CH₃ Deformation | Alkyl/Morpholine | 1470 - 1430 |

| C-C Stretch | Propanol Backbone | 1200 - 800 |

| Ring Breathing | Morpholine | ~830 |

Note: Expected values are based on typical Raman shifts for these types of vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the context of this compound and its analogs, mass spectrometry provides crucial data for confirming molecular identity and elucidating fragmentation pathways that are characteristic of the morpholine ring and its substituents.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode (ESI+), the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. This allows for the accurate determination of the monoisotopic molecular weight.

The molecular formula for this compound is C₇H₁₅NO₂. Its molecular weight is 145.20 g/mol . In ESI-MS, the most prominent ion observed would be the protonated molecule [M+H]⁺ at an m/z value of approximately 146.21. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. For instance, the theoretical accurate mass of the [M+H]⁺ ion for C₇H₁₆NO₂⁺ is 146.1181, and experimental measurements are expected to be in close agreement. preprints.org

The fragmentation of this compound in the gas phase, induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), can provide significant structural information. The fragmentation is typically directed by the charge site (the protonated nitrogen atom in the morpholine ring) and the functional groups present.

Key fragmentation pathways for morpholine-containing compounds often involve the cleavage of the morpholine ring or the bonds adjacent to it. For this compound, the following fragmentation patterns can be predicted:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. libretexts.org This could result in the loss of a propanol group or fragments thereof.

Ring Opening: The protonated morpholine ring can undergo ring-opening, leading to characteristic fragment ions.

Loss of Water: The presence of a primary alcohol functional group makes the loss of a water molecule (H₂O, 18 Da) from the [M+H]⁺ ion a highly probable fragmentation pathway, leading to an ion at m/z 128. core.ac.uk

Cleavage of the Propanol Side Chain: Fragmentation can occur along the propanol side chain. Cleavage of the bond between the chiral carbon and the CH₂OH group would result in a stable ion containing the morpholine ring.

A study on similar morpholine derivatives synthesized for pharmaceutical research utilized ESI combined with Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Linear Trap Quadrupole (LTQ) mass spectrometry to confirm their structures. preprints.org In these analyses, the dominant signal was the protonated molecular ion [M+H]⁺, and subsequent MSⁿ fragmentation spectra were used to elucidate the structure by observing characteristic losses. preprints.org

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 146.12 | Protonated molecular ion |

| [M+H - H₂O]⁺ | 128.11 | Loss of water from the alcohol group |

| [C₄H₁₀NO]⁺ | 88.08 | Cleavage of the propanol side chain |

| [C₅H₁₀NO₂]⁺ | 116.07 | Loss of an ethyl group |

Note: The m/z values are based on monoisotopic masses and are predictive. Actual experimental values may vary slightly.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For saturated compounds like this compound, which lack extensive chromophores like aromatic rings or conjugated double bonds, the UV-Vis spectrum is characterized by absorptions at shorter wavelengths, typically below 250 nm.

The primary electronic transitions observable for this molecule are associated with the non-bonding (n) electrons on the nitrogen and oxygen atoms of the morpholine ring and the hydroxyl group. These electrons can be excited to higher energy anti-bonding sigma orbitals (σ). These are known as n → σ transitions. youtube.com

n → σ Transitions:* Saturated amines and alcohols exhibit n → σ* transitions. youtube.com For the morpholine moiety itself, studies have shown a long-wavelength absorption onset around 255 nm, which is assigned to the n → σ* transition associated with the non-bonding electrons of the nitrogen atom. rsc.org A more intense absorption is observed at shorter wavelengths (~220 nm), which is attributed to Rydberg transitions. rsc.org

Solvent Effects: The position and intensity of n → σ* transitions can be influenced by the solvent. In polar, protic solvents, hydrogen bonding with the non-bonding electrons can lower the energy of the n orbital, resulting in a blue shift (a shift to shorter wavelengths) of the absorption maximum.

Given its structure, this compound is not expected to show significant absorption in the near-UV or visible range. Its UV spectrum would likely be similar to that of morpholine, dominated by absorptions in the far-UV region. The presence of the propanol substituent is not expected to significantly alter the main electronic transitions of the morpholine core.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Expected λmax (nm) | Type of Transition | Associated Functional Group |

| ~220 - 255 | n → σ | Amine (Morpholine Nitrogen) |

| < 200 | n → σ | Ether (Morpholine Oxygen), Alcohol (Hydroxyl) |

Note: These are expected absorption regions. The molar absorptivity (ε) for these transitions is typically low to moderate.

Computational and Theoretical Chemistry Investigations of 2r 2 Morpholin 4 Yl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. These ab initio methods solve the Schrödinger equation (or approximations of it) to determine molecular properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms (geometry optimization), explore different spatial arrangements (conformational analysis), and predict vibrational spectra.

Geometry Optimization and Conformational Analysis: For a flexible molecule like (2R)-2-(morpholin-4-yl)propan-1-ol, multiple low-energy conformations exist due to the rotation around single bonds and the puckering of the morpholine (B109124) ring. DFT calculations would identify these stable conformers and their relative energies. The morpholine ring typically adopts a stable chair conformation. This is observed in crystal structures of related compounds, such as 2-(4-isobutylphenyl)-1-(morpholin-4-yl)propan-1-one, where the nitrogen and oxygen atoms are displaced from the basal plane of the ring. researchgate.net A full conformational analysis would map the potential energy surface to find the global minimum energy structure, which represents the most populated conformation in the gas phase.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. Each calculated vibrational frequency corresponds to a specific atomic motion (e.g., C-H stretching, C-O-C bending). These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the structure of a synthesized compound. For example, calculations would pinpoint the characteristic frequencies for the O-H stretch of the alcohol and the C-N and C-O-C vibrations within the morpholine ring.

| Parameter | Description | Relevance to this compound |

| Geometry Optimization | A computational process to find the 3D arrangement of atoms with the lowest potential energy. | Determines the most stable bond lengths, bond angles, and dihedral angles for the molecule. |

| Conformational Analysis | The study of different spatial arrangements of a molecule (conformers) and their relative energies. | Identifies stable forms, such as the chair conformation of the morpholine ring, and the orientation of the propanol (B110389) side chain. |

| Vibrational Frequencies | Calculation of the frequencies of molecular vibrations. | Predicts the molecule's IR and Raman spectra, aiding in its experimental identification. |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ufla.br

HOMO & LUMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.com For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the morpholine nitrogen and the hydroxyl oxygen, as these are the most electron-rich centers. The LUMO would likely be associated with the antibonding σ* orbitals of the C-N and C-O bonds.

Reactivity Indices: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity. A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Other indices derived from these orbital energies, such as electronegativity, chemical hardness, and softness, can be calculated to quantify the molecule's reactivity profile.

| Reactivity Index | Definition | Predicted Characteristic for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relatively high energy due to lone pairs on N and O, indicating nucleophilic character. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relatively high energy, associated with σ* orbitals. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A larger gap would suggest high kinetic stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. |

Computational chemistry can be used to model entire reaction pathways, providing insights into transition states and activation energies. This allows for the prediction of the most likely reaction mechanisms and can explain stereochemical outcomes. For example, quantum chemical calculations could be used to model the SN2 reaction of the hydroxyl group after protonation. The calculations would determine the energy barrier for the nucleophilic attack and could predict whether the reaction proceeds with inversion or retention of stereochemistry at the chiral center.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is central to drug discovery and understanding molecular recognition. While specific docking studies of this compound itself are not prominent, numerous studies investigate the interactions of ligands containing the morpholine or morpholine-propanol scaffold. scispace.comnih.govnih.gov

| Ligand Class | Macromolecular Target | Key Interactions Observed | Reference |

| Morpholine-linked thiazolidinones | Enoyl‐ACP reductase | Hydrogen bonding, van der Waals forces, hydrophobic interactions | scispace.comeurjchem.com |

| Morpholine based heterocycles | Lung Carcinoma (A-549) targets (unspecified) | Not detailed, but implies binding leading to cytotoxicity | nih.gov |

| Morpholine-acetamide derivatives | Carbonic anhydrase | Significant inhibitory activity implying effective binding | nih.gov |

| N-caffeoylmorpholine | Topoisomerase I (Top1) | Hydrogen bonding with Asn722 and Thr718 residues | japsonline.com |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD provides a "movie" of molecular behavior, revealing conformational changes and intermolecular interactions in different environments (e.g., in water).

For this compound, MD simulations would be invaluable for:

Exploring the Conformational Landscape: While DFT can find energy minima, MD can simulate the transitions between them, showing how the molecule flexes and changes shape at a given temperature.

Solvation Effects: MD simulations explicitly model solvent molecules (like water), revealing how they arrange around the solute and form hydrogen bonds with the morpholine and hydroxyl groups. This is crucial for understanding the molecule's properties in solution.

Intermolecular Interactions: MD can simulate the interaction of the molecule with other chemical species, providing a dynamic view of the forces involved. Studies on related small alcohols, like 1- and 2-propanol, have used MD to investigate complex processes like isomerization and fragmentation following ionization. rsc.org These methods could similarly be applied to understand the dynamic behavior of this compound.

Applications of 2r 2 Morpholin 4 Yl Propan 1 Ol As a Chiral Synthon in Complex Organic Synthesis

Role as a Key Intermediate in the Asymmetric Synthesis of Advanced Organic Molecules

The inherent chirality of (2R)-2-(morpholin-4-yl)propan-1-ol makes it an excellent starting material for the synthesis of more complex chiral molecules. Its structure provides a reliable foundation for introducing new stereocenters with a high degree of control.

This compound serves as a crucial intermediate in the synthesis of a variety of enantiomerically enriched compounds. For instance, it is a precursor for creating chiral 1,2-amino alcohols, which are privileged scaffolds in medicinal chemistry. researchgate.net The synthesis often involves leveraging the existing stereocenter to direct the formation of new chiral centers, leading to products with high diastereomeric and enantiomeric purity. researchgate.net This approach has been successfully applied to produce a range of structural analogs, including those with potential pharmaceutical applications. mdpi.com

The synthesis of enantiopure morphans, a class of bicyclic compounds, can be achieved starting from natural products like (R)-carvone, which, through a series of reactions, can yield complex scaffolds. nih.gov While not directly starting from this compound, this demonstrates the principle of using chiral pool materials to construct diverse and enantiomerically pure molecules. nih.gov

The following table summarizes examples of enantiomerically enriched compounds synthesized using chiral amino alcohol derivatives.

| Starting Material | Reaction Type | Product Class | Enantiomeric Excess (ee) |

| Arylglyoxals and Pseudoephedrine | Brønsted acid-catalyzed condensation and rearrangement | Chiral Morpholinones | High |

| Racemic aryloxy-propan-2-yl acetates | Lipase-catalyzed kinetic resolution | Enantiopure/enantioenriched mexiletine (B70256) intermediates | >99% |

Table 1: Examples of Enantiomerically Enriched Compound Synthesis. Data sourced from multiple studies demonstrating the utility of chiral amino alcohols in asymmetric synthesis. researchgate.netmdpi.com

The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules. broadinstitute.org this compound and related chiral building blocks are instrumental in this field. By pre-encoding skeletal information into substrates, a variety of distinct molecular skeletons can be generated under common reaction conditions. broadinstitute.org This strategy allows for the combinatorial synthesis of compounds with diverse stereochemical and skeletal features. broadinstitute.org

For example, the synthesis of various heterocyclic compounds can be achieved from a common precursor, where the reaction conditions and the nature of the substituents dictate the final structure. researchgate.net This approach has been used to create libraries of compounds for screening in drug discovery programs. The defined stereochemistry of the starting material ensures that the resulting scaffolds are also enantiomerically defined.

Utilization in Chiral Catalyst and Auxiliary Development

Beyond its role as a structural component, this compound is a valuable precursor for the development of chiral catalysts and auxiliaries that facilitate asymmetric transformations.

The nitrogen and oxygen atoms in the morpholine (B109124) ring, along with the hydroxyl group, can coordinate with metal centers. When incorporated into a ligand structure, the chirality of the this compound backbone can create a chiral environment around the metal, enabling enantioselective catalysis. Chiral N,N'-dimethyl-1,2-diphenylethylene-1,2-diamine (DMPEDA) and its derivatives are examples of such ligands used in metal-catalyzed asymmetric reactions, including hydrogen transfer and cross-coupling reactions. orgsyn.org While not directly this compound, these structures highlight the principle of using chiral diamines and amino alcohols as ligands. The development of cooperative catalysis systems, such as those involving an amine, a metal salt, and a Brønsted acid, has shown remarkable success in achieving high diastereo- and enantioselectivity in reactions like cross-aldol couplings. rsc.org

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. The morpholine scaffold, particularly when derived from chiral sources, is of great interest in this area. New organocatalysts based on β-morpholine amino acids have been synthesized and tested in reactions like the 1,4-addition of aldehydes to nitroolefins. nih.gov These catalysts have demonstrated high efficiency and selectivity, showcasing the potential of the morpholine nucleus in organocatalyst design, despite some inherent challenges related to the electronic properties of the morpholine ring. nih.gov

The following table presents data on the performance of a morpholine-based organocatalyst in a model reaction.

| Catalyst | Solvent | Temperature (°C) | Conversion (%) | Diastereomeric Excess (d.e. %) | Enantiomeric Excess (e.e. %) |

| Catalyst I | iPrOH | -10 | 99 | 96 | 90 |

| Catalyst II | iPrOH | -10 | 67 | 85 | 86 |

Table 2: Performance of Morpholine-Based Organocatalysts in the 1,4-addition of propanal to trans-β-nitrostyrene. nih.gov

A chiral auxiliary is a molecule that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. numberanalytics.com After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. The chiral structure of this compound makes it suitable for use as a chiral auxiliary. For instance, chiral auxiliaries are employed in the asymmetric alkylation of enolates and in Diels-Alder reactions to achieve high levels of stereocontrol. numberanalytics.comspringerprofessional.de

The principle involves attaching the chiral auxiliary to the substrate, performing the desired reaction where the auxiliary directs the approach of the reagent, and then cleaving the auxiliary. numberanalytics.com This strategy has been widely used in the synthesis of complex molecules, including natural products. numberanalytics.comspringerprofessional.de For example, enantiopure 1,2-amino alcohols have been used as auxiliaries in the Brønsted acid-catalyzed synthesis of morpholinones from arylglyoxals. researchgate.net

Broader Synthetic Utility in the Preparation of High-Value Fine Chemicals

The chiral scaffold of this compound, while a valuable building block, does not have a broadly documented track record in the synthesis of a wide array of high-value fine chemicals beyond specific pharmaceutical intermediates. Its utility is primarily centered on its role as a chiral amine, where the stereogenic center and the morpholine moiety can influence the stereochemical outcome of reactions.

The potential for broader application lies in its use as a chiral auxiliary or as a foundational element in the synthesis of more complex chiral ligands and catalysts. The morpholine unit, with its inherent polarity and hydrogen bond accepting capability, can modulate the solubility and pharmacokinetic properties of final compounds, a desirable trait in medicinal chemistry and agrochemistry. nih.gov

While specific examples of the direct use of this compound in the synthesis of a diverse range of fine chemicals are not extensively reported in publicly available literature, the principles of asymmetric synthesis suggest its potential utility in several key transformations. These include its incorporation into chiral ligands for metal-catalyzed reactions, its use as a chiral base, or as a precursor for more elaborate chiral building blocks.

The synthesis of derivatives, such as chiral alkoxymethyl morpholine analogs, highlights the adaptability of the morpholine scaffold in creating libraries of compounds for screening in drug discovery programs. nih.gov For instance, the synthesis of (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine, a potent and selective dopamine (B1211576) D4 receptor antagonist, showcases the morpholine ring as a key structural feature for achieving desired biological activity. nih.gov

Further research into the derivatization of this compound could unlock its potential in the synthesis of other high-value fine chemicals. The development of novel synthetic methodologies that leverage its inherent chirality could lead to its application in the production of specialty chemicals, flavors, and fragrances, where enantiomeric purity is a critical parameter.

The table below outlines potential, though not extensively documented, areas of application for this compound as a chiral synthon, based on the known reactivity of similar chiral amines and morpholine-containing compounds.

| Potential Application Area | Type of High-Value Fine Chemical | Plausible Synthetic Role of this compound |

| Agrochemicals | Chiral Herbicides or Fungicides | As a chiral building block to introduce stereospecificity, potentially enhancing efficacy and reducing off-target effects. |

| Specialty Chemicals | Chiral Ligands for Asymmetric Catalysis | As a precursor for the synthesis of novel phosphine, amine, or alcohol-based ligands for transition metal catalysts. |

| Materials Science | Chiral Dopants for Polymers or Liquid Crystals | Incorporation into polymer backbones or as a chiral additive to induce specific material properties. |

It is important to note that the successful application of this compound in these areas would require dedicated research to develop and optimize synthetic routes and to evaluate the performance of the resulting fine chemicals. The current body of scientific literature does not provide extensive examples of such applications.

Future Research Directions and Perspectives for 2r 2 Morpholin 4 Yl Propan 1 Ol

Development of More Efficient and Sustainable Synthetic Methodologies

The future synthesis of (2R)-2-(morpholin-4-yl)propan-1-ol and its derivatives will undoubtedly be guided by the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of renewable resources.

One promising avenue lies in the advancement of biocatalytic methods . The use of enzymes such as transaminases and transketolases has already demonstrated success in the synthesis of other chiral amino alcohols. nih.gov Future research could focus on engineering specific enzymes for the highly stereoselective synthesis of this compound from simple, achiral starting materials. This approach offers mild reaction conditions and high enantioselectivity, thereby reducing the environmental impact associated with traditional chemical synthesis. nih.govfrontiersin.orgnih.gov

Another key area is the development of more efficient chemo-catalytic routes . Recently, a redox-neutral protocol using ethylene sulfate for the conversion of 1,2-amino alcohols to morpholines has been reported as a high-yielding and environmentally benign alternative to traditional methods. nih.govchemrxiv.orgchemrxiv.org Adapting such methodologies for the asymmetric synthesis of this compound could significantly improve sustainability. Furthermore, asymmetric hydrogenation of corresponding unsaturated precursors represents a powerful tool for establishing the chiral center with high efficiency and enantioselectivity. rsc.orgnih.govresearchgate.net

| Synthetic Strategy | Key Advantages | Future Research Focus |

| Biocatalysis | High enantioselectivity, mild conditions, environmentally benign. nih.gov | Enzyme engineering for substrate specificity, process optimization for scalability. |

| Chemo-catalysis (e.g., Ethylene Sulfate) | High yields, redox-neutral, reduced waste. nih.govchemrxiv.orgchemrxiv.org | Adaptation for asymmetric synthesis, exploration of broader substrate scope. |

| Asymmetric Hydrogenation | High efficiency, excellent enantioselectivity, atom economy. rsc.orgnih.gov | Development of novel catalysts, application to a wider range of precursors. |

Exploration of Novel Catalytic Functions and Applications in Asymmetric Transformations

The inherent chirality and the presence of both a Lewis basic nitrogen atom and a hydrogen-bond-donating hydroxyl group make this compound an attractive candidate for a chiral ligand or organocatalyst in asymmetric synthesis.

As a chiral ligand , it can be coordinated with various transition metals to create catalysts for a wide array of asymmetric transformations. Research should be directed towards exploring its efficacy in reactions such as the enantioselective addition of diethylzinc to aldehydes, a benchmark for testing new chiral amino alcohol ligands. rsc.orgresearchgate.net The modular nature of its synthesis would allow for the facile generation of derivatives with tuned steric and electronic properties to optimize catalytic activity and selectivity.

In the realm of organocatalysis , while the morpholine (B109124) nucleus has been perceived as less reactive in enamine catalysis compared to pyrrolidine, recent studies have shown that appropriately substituted morpholine-based catalysts can be highly efficient. frontiersin.orgnih.gov Future work should investigate this compound and its derivatives as catalysts for reactions like Michael additions, aldol reactions, and Mannich reactions. frontiersin.orgrsc.org The presence of the hydroxyl group could play a crucial role in directing stereoselectivity through hydrogen bonding interactions with the substrate.

| Catalytic Application | Potential Reactions | Rationale for Future Study |

| Chiral Ligand | Asymmetric alkylation, allylic substitution, hydrogenation. chiralpedia.com | The bidentate N,O-ligation can create a well-defined chiral environment around a metal center. |

| Organocatalyst | Michael addition, aldol reaction, Mannich reaction. frontiersin.orgrsc.org | The chiral β-amino alcohol scaffold can facilitate stereoselective bond formation via enamine or iminium ion intermediates. |

Integration of Advanced Computational Approaches for Rational Design and Discovery

The synergy between experimental and computational chemistry is a powerful engine for innovation. For this compound, computational tools can accelerate the discovery of new applications and the optimization of existing ones.

Density Functional Theory (DFT) can be employed to elucidate the mechanisms of reactions catalyzed by this compound or its metal complexes. xmu.edu.cnresearchgate.netnih.gov By modeling transition states and reaction intermediates, researchers can gain insights into the origins of stereoselectivity and identify key structural features that govern catalytic efficiency. This understanding will enable the rational design of more effective catalysts. xmu.edu.cnresearchgate.net

Furthermore, in silico screening and molecular docking studies can be used to predict the binding affinity of this compound-derived ligands with various metal centers or the interaction of organocatalysts with substrates. researchgate.netnih.govnih.gov This approach can help prioritize synthetic targets and reduce the amount of trial-and-error experimentation required.

| Computational Tool | Application | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic studies of catalytic cycles. xmu.edu.cnresearchgate.net | Understanding the origins of stereoselectivity and catalyst activity. |

| Molecular Docking | Predicting binding modes and affinities. researchgate.netnih.gov | Rational design of new catalysts and ligands with improved performance. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions. | Elucidation of the role of hydrogen bonding and other weak interactions in stereocontrol. |

Expanding Synthetic Utility into Emerging Chemical and Material Science Fields

The unique structural and chemical properties of this compound make it a versatile building block for applications beyond traditional catalysis.

In materials science , morpholine-containing polymers are being explored for various biomedical applications due to their biocompatibility and hydrophilicity. researchgate.net this compound could serve as a chiral monomer for the synthesis of novel biodegradable polymers with specific properties for drug delivery or tissue engineering. researchgate.netmdpi.com Its chirality could impart unique self-assembly characteristics to the resulting polymers.

The morpholine moiety is also a well-established pharmacophore in medicinal chemistry and a key component in many agrochemicals. e3s-conferences.orgnih.gov Future research could explore the incorporation of the this compound scaffold into new drug candidates and pesticides. e3s-conferences.orgnih.gov Its stereochemistry could play a critical role in enhancing biological activity and reducing off-target effects.

| Emerging Field | Potential Application | Key Research Objective |

| Polymer Chemistry | Chiral monomer for biodegradable polymers. researchgate.netmdpi.com | Synthesis of polymers with controlled stereochemistry for biomedical applications. |

| Medicinal Chemistry | Chiral building block for drug discovery. e3s-conferences.org | Exploration of structure-activity relationships of new morpholine-containing therapeutic agents. |

| Agrochemicals | Scaffold for novel pesticides. nih.gov | Development of more effective and environmentally friendly agrochemicals. |

Q & A

Q. What are the standard synthetic routes for (2R)-2-(morpholin-4-yl)propan-1-ol, and how is stereochemical purity ensured?

Methodological Answer: The synthesis typically involves enantioselective reduction of ketone precursors using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or kinetic resolution of racemic mixtures. For example, asymmetric hydrogenation of 2-(morpholin-4-yl)propan-1-one with a Ru-BINAP catalyst yields the (R)-enantiomer. Stereochemical purity is confirmed via chiral HPLC (≥99% ee) or vibrational circular dichroism (VCD) spectroscopy . X-ray crystallography can validate absolute configuration, as demonstrated in related morpholine derivatives .

Q. How is the compound characterized structurally and functionally in academic settings?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon backbone.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula verification.

- X-ray Diffraction : For crystal structure analysis, as applied to morpholine-containing analogs in Acta Crystallographica studies .

- Polarimetry : To measure optical rotation and confirm enantiomeric identity.

Q. What are the primary applications of this compound in chemical synthesis?

Methodological Answer: The compound serves as a chiral building block for:

- Pharmaceutical Intermediates : E.g., synthesis of β-blockers or kinase inhibitors via nucleophilic substitution at the hydroxyl group.

- Ligand Design : The morpholine ring enhances solubility and binding affinity in metal-catalyzed reactions. Comparative studies with fluorophenyl analogs highlight its utility in optimizing reaction yields .

Q. How is stability assessed under varying experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : To evaluate thermal decomposition.

- pH Stability Studies : Incubation in buffered solutions (pH 1–13) followed by HPLC monitoring of degradation products.

- Light Sensitivity : UV-vis spectroscopy under accelerated light exposure (ICH Q1B guidelines).

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Waste Disposal : Neutralization of basic morpholine residues before disposal, adhering to institutional guidelines .

Advanced Research Questions

Q. How can conflicting biological activity data between enantiomers be resolved?

Methodological Answer:

- Enantioselective Assays : Use chiral stationary phases in enzyme inhibition studies (e.g., RPE65 enzyme interactions) to isolate (R)-specific effects .

- Molecular Docking : Compare binding modes of (R)- and (S)-forms with target proteins (e.g., using AutoDock Vina). Fluorine substitution in analogs enhances selectivity, as seen in fluorophenyl derivatives .

Q. What strategies optimize low yields in multi-step syntheses involving this compound?

Methodological Answer:

- Catalyst Screening : Test Ru-, Rh-, or Ir-based catalysts for asymmetric steps.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve morpholine ring reactivity.

- In Situ Monitoring : ReactIR or LC-MS to identify bottlenecks (e.g., intermediate degradation) .

Q. How do electronic effects of substituents (e.g., fluorine vs. chlorine) impact reactivity?

Methodological Answer:

- Hammett Studies : Correlate σ values of substituents with reaction rates in SN2 displacements.

- DFT Calculations : Compare electron-withdrawing (F) vs. donating (CH) groups on transition-state energies. Chlorine analogs show slower kinetics due to steric hindrance .

Q. How can experimental reproducibility issues due to sample degradation be addressed?

Methodological Answer:

- Stabilization : Store samples at -20°C under inert atmosphere (N).

- Degradation Profiling : Use accelerated stability studies (40°C/75% RH) with LC-MS to identify degradants.

- Batch Consistency : Implement QC checks via F NMR for fluorinated derivatives .

Q. What advanced techniques elucidate its mechanism in biological systems?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target enzymes.

- CRISPR-Cas9 Knockout Models : Validate target specificity in cellular assays.

- Metabolomics : Track metabolic fate using C-labeled analogs in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.